2,2,2-Trifluoroethyl 2-[(tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl)carbamoyl]cyclohexanecarboxylate
Overview
Description
2,2,2-Trifluoroethyl 2-{[(1-adamantylmethyl)amino]carbonyl}cyclohexanecarboxylate is a complex organic compound characterized by its unique structure, which includes a trifluoroethyl group, an adamantylmethyl group, and a cyclohexanecarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl 2-[(tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl)carbamoyl]cyclohexanecarboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 2,2,2-trifluoroethylamine with cyclohexanecarboxylic acid derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactors, automated systems, and advanced purification techniques to produce high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl 2-{[(1-adamantylmethyl)amino]carbonyl}cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are critical to achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
2,2,2-Trifluoroethyl 2-{[(1-adamantylmethyl)amino]carbonyl}cyclohexanecarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoroethyl 2-[(tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl)carbamoyl]cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understanding its full potential .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoroethyl derivatives and adamantyl-containing molecules. Examples are 2,2,2-trifluoroethylamine and 1-adamantylmethylamine .
Uniqueness
What sets 2,2,2-Trifluoroethyl 2-[(tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl)carbamoyl]cyclohexanecarboxylate apart is its combination of trifluoroethyl and adamantylmethyl groups, which confer unique chemical and physical properties.
Properties
IUPAC Name |
2,2,2-trifluoroethyl 2-(1-adamantylmethylcarbamoyl)cyclohexane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30F3NO3/c22-21(23,24)12-28-19(27)17-4-2-1-3-16(17)18(26)25-11-20-8-13-5-14(9-20)7-15(6-13)10-20/h13-17H,1-12H2,(H,25,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUECUVUZQHPREZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NCC23CC4CC(C2)CC(C4)C3)C(=O)OCC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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